2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Insecticide discovery Structure–activity relationship Meta-diamide

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0) is a highly fluorinated aromatic amine building block with the molecular formula C₁₀H₄BrF₁₀N and a molecular weight of 408.03 g/mol. The compound features a unique substitution pattern comprising a bromine atom at the 2-position, a perfluoropropan-2-yl (heptafluoroisopropyl) group at the 4-position, and a trifluoromethyl group at the 6-position on the aniline ring.

Molecular Formula C10H4BrF10N
Molecular Weight 408.03 g/mol
CAS No. 1207314-86-0
Cat. No. B3090159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
CAS1207314-86-0
Molecular FormulaC10H4BrF10N
Molecular Weight408.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C10H4BrF10N/c11-5-2-3(1-4(6(5)22)8(13,14)15)7(12,9(16,17)18)10(19,20)21/h1-2H,22H2
InChIKeyOVNMDSWQBKOQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0): Core Intermediate for Meta-Diamide Insecticides


2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0) is a highly fluorinated aromatic amine building block with the molecular formula C₁₀H₄BrF₁₀N and a molecular weight of 408.03 g/mol [1]. The compound features a unique substitution pattern comprising a bromine atom at the 2-position, a perfluoropropan-2-yl (heptafluoroisopropyl) group at the 4-position, and a trifluoromethyl group at the 6-position on the aniline ring . This specific arrangement of electron-withdrawing fluorinated substituents and a halogen leaving group makes it an indispensable intermediate in the synthesis of meta-diamide insecticides, most notably broflanilide (Tenebenal™), which belongs to IRAC Group 30 [2][3].

Why 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline Cannot Be Replaced by Simpler Fluorinated Anilines


Generic substitution fails because the 4-perfluoropropan-2-yl group is not a passive spectator but a critical pharmacophoric element that dictates the binding mode and selectivity of the resulting meta-diamide insecticides. In the discovery of broflanilide, the heptafluoroisopropyl substituent was identified as essential for high insecticidal activity through extensive structure–activity relationship (SAR) studies; removal or replacement of this group with smaller fluorinated moieties (e.g., –CF₃ or –OCF₃) led to a significant loss of potency against Spodoptera litura [1]. Furthermore, the electron-withdrawing nature of both the perfluoropropan-2-yl and trifluoromethyl groups substantially deactivates the aniline nitrogen, reducing its nucleophilicity. This property, while posing a synthetic challenge (the final amide coupling step in broflanilide synthesis proceeds in only ~45% yield), is essential for the metabolic stability of the final insecticide because it prevents premature oxidative metabolism of the aniline moiety in vivo . Consequently, using a simpler analog such as 2-bromo-6-(trifluoromethyl)aniline (CAS 58458-13-2) would not merely reduce activity but would fail to produce a compound capable of occupying the allosteric site on the insect RDL GABA receptor that defines the meta-diamide class [1].

Quantitative Differentiation Evidence for 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS 1207314-86-0)


Insecticidal Potency Retained Only with the Intact Heptafluoroisopropyl Group: SAR from Broflanilide Discovery

In the structural optimization campaign that led from flubendiamide to broflanilide, Mitsui Chemicals Agro evaluated a series of aniline substitution patterns. The 4-heptafluoroisopropyl group on ring C was found to be indispensable: its replacement with a trifluoromethyl group or a hydrogen atom resulted in a >10-fold decrease in insecticidal activity against Spodoptera litura (common cutworm) [1]. The target compound, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, is the direct precursor to the aniline moiety (ring C) of broflanilide and its active metabolite desmethyl-broflanilide, which exhibited an IC₅₀ of approximately 1–10 nM against the Drosophila RDL GABA receptor in membrane potential assays, whereas conventional noncompetitive antagonists such as fipronil and picrotoxin were >100-fold less potent on the A2′ mutant receptor [2][3].

Insecticide discovery Structure–activity relationship Meta-diamide Spodoptera litura

Electron-Withdrawing Effect Quantified by Amide Coupling Yield: Synthetic Reactivity as a Differentiator

The combined electron-withdrawing effect of the 4-perfluoropropan-2-yl and 6-trifluoromethyl substituents significantly deactivates the aniline –NH₂ group. In the final step of broflanilide synthesis—condensation of the target aniline with the activated acid chloride of the B-ring fragment—the reported yield is only approximately 45% . This low yield is directly attributable to the reduced nucleophilicity of the aniline nitrogen. In contrast, analogous coupling of 2-bromo-6-(trifluoromethyl)aniline (lacking the 4-heptafluoroisopropyl group) with similar benzoyl chlorides proceeds with yields typically exceeding 70% under comparable conditions . This reactivity difference necessitates specialized coupling protocols (e.g., use of stronger bases, higher temperatures, or alternative activation strategies) that are specific to this highly fluorinated aniline scaffold.

Synthetic chemistry Amide coupling Electron-withdrawing effect Process chemistry

Lipophilicity-Driven Differentiation: LogP and Molecular Descriptors Impacting Bioavailability and Formulation

The target compound has a predicted octanol–water partition coefficient (LogP) of approximately 5.0 and contains 10 fluorine atoms, resulting in a molecular weight of 408.03 g/mol [1]. This is substantially higher than the LogP (~2.8) and molecular weight (240.02 g/mol) of the simpler analog 2-bromo-6-(trifluoromethyl)aniline . The elevated lipophilicity of the target aniline translates into improved membrane permeability and cuticular penetration of the final meta-diamide insecticides, which is critical for contact and translaminar activity in crop protection applications. Quantitative structure–activity relationship (QSAR) models within the meta-diamide series indicate that a LogP range of 4.5–5.5 on the aniline fragment is optimal for insecticidal bioavailability; the target compound falls precisely within this window [2].

Physicochemical properties Lipophilicity LogP Agrochemical formulation

Selectivity at the RDL GABA Receptor: Evidence That the Aniline Scaffold Confers Resistance-Breaking Activity

The target aniline is the direct precursor to meta-diamide 7, which was used as a probe compound to demonstrate that meta-diamides bind to a distinct site on the insect RDL GABA receptor compared to conventional noncompetitive antagonists (NCAs) such as fipronil, picrotoxin, and dieldrin [1]. In functional assays using Drosophila Mel-2 cells expressing mutant RDL GABA receptors, meta-diamide 7 retained full inhibitory activity against the A2′ (A282S) mutant receptor that confers resistance to cyclodienes, whereas fipronil and picrotoxin showed >100-fold reductions in potency against this mutant [1]. The G336M mutation in the M3 transmembrane domain completely abolished the activity of meta-diamide 7, confirming that the binding site is distinct from that of fipronil (which is unaffected by G336M) [2]. These findings establish that the specific aniline scaffold bearing the 2-bromo-4-perfluoropropan-2-yl-6-trifluoromethyl substitution pattern is mechanistically linked to resistance-breaking activity.

Insecticide resistance GABA receptor Allosteric modulation Meta-diamide

Procurement-Relevant Application Scenarios for 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline


Synthesis of Broflanilide and Next-Generation Meta-Diamide Insecticides

The primary industrial application is as the ring C aniline building block in the convergent synthesis of broflanilide (Tenebenal™), a commercial meta-diamide insecticide co-developed by Mitsui Chemicals Agro and BASF for control of lepidopteran, coleopteran, and thysanopteran pests [1]. The compound's unique 2-bromo-4-perfluoropropan-2-yl-6-trifluoromethyl substitution is required for binding to the allosteric site on the insect RDL GABA receptor, enabling resistance-breaking activity against cyclodiene- and fipronil-resistant pest populations [2]. Procurement for this application demands high purity (≥98%) and rigorous control of isomeric impurities, as positional isomers of the bromine or perfluoropropan-2-yl group would generate inactive or off-target amide products.

Structure–Activity Relationship (SAR) Libraries for GABA Receptor Antagonist Discovery

The target aniline serves as a key intermediate for generating focused libraries of meta-diamide analogs to explore SAR around the aniline ring. In published studies, the compound has been coupled with diverse benzoyl chloride and benzamide fragments to produce analogs exhibiting LC₅₀ values as low as 0.0218 mg/L against Plutella xylostella (diamondback moth), matching or exceeding the potency of broflanilide itself [3]. Researchers comparing analogs derived from differently substituted anilines can directly attribute potency differences to the aniline substitution pattern, making this compound the gold-standard starting material for meta-diamide SAR programs.

Fluorinated Building Block for Agrochemical Process Chemistry Development

The intrinsically low nucleophilicity of the aniline nitrogen (amide coupling yield ~45% under standard conditions) makes this compound a stringent test substrate for developing new amide bond-forming methodologies tailored to electron-deficient anilines . Process chemistry groups seeking to improve broflanilide manufacturing efficiency require consistent, high-quality supplies of this building block to evaluate novel coupling reagents, flow chemistry approaches, or alternative activation strategies. The compound's high fluorine content (10 fluorine atoms; 46.6% F by weight) also makes it a valuable probe for studying the effect of fluorination on reaction kinetics, crystallization behavior, and polymorph control in agrochemical process development.

Metabolic Stability and Environmental Fate Studies of Fluorinated Agrochemical Intermediates

The metabolic fate of broflanilide involves N-demethylation to yield desmethyl-broflanilide, which retains the intact target aniline moiety as its core structure [1][2]. This metabolite is the actual active species at the GABA receptor. Consequently, the target aniline compound is employed in environmental fate and metabolism studies to prepare authentic standards of both broflanilide and its desmethyl metabolite, as well as potential degradation products in soil and plant matrices. Regulatory science teams evaluating meta-diamide insecticides require the pure aniline intermediate for analytical method development, recovery studies, and toxicological profiling.

Quote Request

Request a Quote for 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.